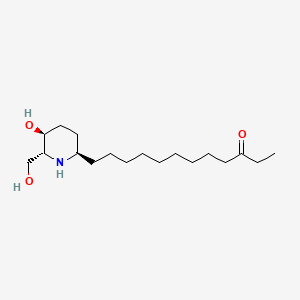

(+)-Prosopinine

Description

Contextualization of (+)-Prosopinine as a Piperidine (B6355638) Alkaloid

This compound is a naturally occurring organic compound classified as a piperidine alkaloid. ebi.ac.uknih.govebi.ac.uk Specifically, it is identified as a hydroxypiperidine, featuring a hydroxy group at position C-3, a hydroxymethyl group at C-2, and an 8-hydroxydecyl group at C-6. ebi.ac.uknih.govebi.ac.uk Its chemical formula is C16H33NO3, with a monoisotopic mass of 287.24604. ebi.ac.uk This compound has been reported to occur in plant species such as Prosopis africana and in the bacterium Paraburkholderia. nih.gov Beyond its classification as a piperidine alkaloid, this compound is also considered a sphingoid base analog and a secondary metabolite. nih.govnp-mrd.org Secondary metabolites are compounds that are not essential for the primary metabolic processes of an organism but often play roles in defense or signaling. np-mrd.org

**Table 1: Key Chemical Properties of this compound**Overview of Alkaloid Research and its Significance

Alkaloids constitute a chemically diverse and biologically active group of natural compounds, predominantly characterized by the presence of nitrogen atoms, often within heterocyclic rings. florajournal.comresearchgate.net These compounds are primarily produced by plants, although some are found in microorganisms and animals. florajournal.com Alkaloids are of significant interest in natural product chemistry due to their structural complexity and wide-ranging pharmacological activities. florajournal.comnih.gov

Research into alkaloids has provided profound insights into their ecological and evolutionary significance, particularly their crucial role in plant defense mechanisms against herbivores and pathogens. florajournal.commdpi.commdpi.com For instance, they can act as neurotoxins or deterrents, influencing the co-evolutionary dynamics between plants and their predators. florajournal.com Beyond their ecological functions, alkaloids have garnered substantial attention for their therapeutic potential. They have been utilized in traditional and modern medicine for centuries, serving as invaluable templates for drug discovery due to their ability to modulate various biological pathways. florajournal.comresearchgate.netnih.govmdpi.com Well-known examples include quinine, an antimalarial agent, and morphine, an analgesic. florajournal.commdpi.com The ongoing study of alkaloids continues to contribute to drug discovery, plant defense mechanisms, and understanding the molecular basis of their interactions with biological systems. florajournal.com

Historical Perspective on the Discovery and Initial Characterization of this compound

The initial characterization of prosopinine, including this compound, dates back to 1968. ebi.ac.ukdntb.gov.ua Researchers Bourrinet and Quevauviller published pharmacological data on alkaloids isolated from Prosopis africana, specifically mentioning prosopine and prosopinine. ebi.ac.ukdntb.gov.ua Their work included studies on the effects of prosopinine on the central and autonomic nervous systems. ebi.ac.uk This early research established Prosopis africana as a significant natural source for this compound. ebi.ac.ukresearchgate.net

In later developments, the synthesis of this compound was achieved. In 1998, Iwao Ojima and E. S. Vidal reported the synthesis of this compound and (-)-Desoxyprosophylline through a rhodium-catalyzed cyclohydrocarbonylation method, contributing to the understanding of its chemical synthesis pathways. stonybrook.edu While some databases might list a more recent "first documented" date, this often refers to their inclusion in specific digital repositories rather than the actual year of discovery and initial scientific reporting. np-mrd.org

Compound Names and PubChem CIDs

**Table 2: Compound Names and PubChem CIDs**Structure

3D Structure

Properties

CAS No. |

14058-39-0 |

|---|---|

Molecular Formula |

C18H35NO3 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

12-[(2R,5S,6R)-5-hydroxy-6-(hydroxymethyl)piperidin-2-yl]dodecan-3-one |

InChI |

InChI=1S/C18H35NO3/c1-2-16(21)11-9-7-5-3-4-6-8-10-15-12-13-18(22)17(14-20)19-15/h15,17-20,22H,2-14H2,1H3/t15-,17-,18+/m1/s1 |

InChI Key |

KYBOBXNXZQTAKA-NXHRZFHOSA-N |

SMILES |

CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |

Isomeric SMILES |

CCC(=O)CCCCCCCCC[C@@H]1CC[C@@H]([C@H](N1)CO)O |

Canonical SMILES |

CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of + Prosopinine

Advanced Spectroscopic and Spectrometric Techniques for De Novo Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

A standard suite of 2D NMR experiments provides comprehensive insights into molecular structure:

Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other through two or three bonds (vicinal coupling). For (+)-Prosopinine, COSY data would establish the connectivity of adjacent protons within the piperidine (B6355638) ring and along its alkyl side chain, providing a proton-proton coupling network.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded protons and carbons (one-bond 1H-13C correlations). This is fundamental for assigning proton signals to their corresponding carbon atoms, which is vital for building the carbon skeleton of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of whether they are directly bonded or coupled. For chiral molecules like this compound, NOESY is critical for determining the relative stereochemistry of chiral centers by identifying which protons are on the same side of a ring or in close proximity due to conformational preferences hyphadiscovery.com. This provides crucial information about the three-dimensional arrangement of atoms.

These 2D NMR techniques, used in concert with 1D 1H and 13C NMR data, allow for the complete assignment of proton and carbon signals and the unambiguous determination of the planar structure and relative stereochemistry of complex natural products.

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of chiral natural products is a challenging yet essential aspect of structural elucidation nih.gov. Chiroptical methods, which measure the interaction of chiral molecules with polarized light, are powerful tools for this purpose nih.govic.ac.ukresearchgate.net.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a substance as a function of wavelength ic.ac.uk. First introduced in 1937, ORD traditionally uses linearly polarized light, often at a specific wavelength like 589 nm (the sodium D-line) ic.ac.uk. The ORD curve, which plots optical rotation against wavelength, can provide insights into the absolute configuration, especially when compared to known compounds or theoretical predictions. However, ORD can be a "fragile method" for flexible molecules, as the observed rotation is highly dependent on the molecule's conformation ic.ac.uk. For rigid molecules, it offers more predictable results.

Electronic Circular Dichroism (ECD) is a more recent and widely used chiroptical method that measures the differential absorption of left and right circularly polarized light by a chiral substance across a range of wavelengths, typically from 200 to 800 nm nih.govic.ac.uk. Unlike ORD, ECD requires the presence of an appropriate chromophore (e.g., carbonyl, diene, aromatic, or a conjugated system) within the molecule to exhibit measurable absorptions or Cotton effects nih.gov.

A significant advancement in absolute configuration determination has been the integration of experimental ECD data with quantum chemical calculations, particularly time-dependent density functional theory (TDDFT) nih.govresearchgate.netnih.gov. This computational approach allows for the theoretical prediction of ECD spectra for different possible stereoisomers. By comparing the calculated ECD spectrum with the experimentally obtained one, the absolute configuration of the chiral molecule can be reliably assigned nih.govnih.gov. Chiral compounds with similar chromophores and stereochemical environments, including configuration and conformation, are expected to exhibit similar ECD spectra, making this a robust method for configurational assignment nih.gov.

Optical Rotatory Dispersion (ORD)

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is considered the most definitive and powerful method for determining the absolute configuration of crystalline compounds nih.gov. By analyzing the diffraction pattern of X-rays passed through a single crystal, the precise three-dimensional arrangement of atoms, including their absolute stereochemistry, can be determined.

While direct crystallographic analysis of this compound itself is not widely reported in general literature searches, X-ray crystallographic analysis has been applied to related compounds or synthetic intermediates in studies involving the synthesis and structural confirmation of piperidine alkaloids and their derivatives capes.gov.brresearchgate.net. For instance, X-ray crystallographic analysis of a tartaric acid salt of an ethyl piperidine derivative was used to confirm the absolute stereochemistry of a resolved amine, which was an intermediate in the synthesis of related piperidine compounds researchgate.net. Such analyses of derivatives or synthetic analogues can provide crucial confirmatory evidence for the absolute configuration of the parent natural product, this compound, especially when combined with spectroscopic data.

Compound Information Table

Biosynthetic Pathways and Precursors of + Prosopinine

Proposed Biosynthetic Origin of the Piperidine (B6355638) Skeleton in (+)-Prosopinine

The core piperidine skeleton of this compound is understood to originate from a common amino acid precursor through a series of enzymatic transformations.

The primary precursor for the piperidine ring found in this compound and other piperidine alkaloids is the essential amino acid L-lysine. researchgate.netresearchgate.netresearchgate.net L-lysine serves as the fundamental building block for the five-carbon, one-nitrogen (C5N) heterocyclic moiety. researchgate.net

The biosynthesis of the piperidine skeleton from L-lysine typically proceeds through a well-defined sequence of enzymatic reactions. The initial and common metabolic pathway involves the conversion of L-lysine to Δ¹-piperideine. researchgate.net

This transformation traditionally begins with the decarboxylation of L-lysine, a reaction catalyzed by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme known as lysine (B10760008) decarboxylase (LDC). researchgate.net This step yields cadaverine (B124047). researchgate.net Subsequently, cadaverine undergoes an oxidative deamination reaction, often facilitated by a copper amine oxidase (CAO) or a diamine oxidase (DAO), to produce 5-aminopentanal (B1222117). researchgate.netresearchgate.net The resulting 5-aminopentanal then spontaneously cyclizes to form Δ¹-piperideine, a crucial cyclic imine intermediate in the biosynthesis of various piperidine alkaloids. researchgate.netresearchgate.net

Recent research has also identified an alternative direct pathway in some plants, such as Flueggea suffruticosa. A PLP-dependent enzyme, termed Δ¹-piperideine synthase (PS), has been discovered that directly converts lysine into Δ¹-piperideine via an oxidative deamination, bypassing the free cadaverine intermediate. biorxiv.org This enzyme catalyzes the transformation in a non-symmetric manner. biorxiv.org

Table 1: Key Intermediates in Piperidine Skeleton Biosynthesis

| Compound Name | Role in Pathway | PubChem CID |

| L-lysine | Initial amino acid precursor | 5962 |

| Cadaverine | Intermediate formed by decarboxylation of L-lysine | 272 |

| 5-aminopentanal | Intermediate formed by oxidative deamination of cadaverine | 133276 |

| Δ¹-piperideine | Key cyclic imine intermediate, precursor to the piperidine ring | 167527 |

Involvement of Amino Acid Precursors

Elucidation of Side-Chain Elongation Mechanisms in this compound Biosynthesis

This compound is characterized by an 8-hydroxydecyl side chain at the C-6 position and a hydroxymethyl group at the C-2 position of its piperidine ring. ebi.ac.uk While specific enzymatic details for the elongation of the 8-hydroxydecyl side chain in this compound are not extensively documented in the available literature, general mechanisms for carbon chain elongation in natural product biosynthesis provide a framework for understanding.

Carbon chain elongation in nature commonly occurs through pathways such as the polyketide pathway, which utilizes acetate (B1210297) units, or through fatty acid synthesis pathways. nih.gov Given that some piperidine alkaloids are classified as "lipid alkaloids," this suggests a potential link between their side chain biosynthesis and lipid metabolic pathways. researchgate.net The synthesis of related piperidine alkaloids, like piperine (B192125), involves the condensation of a piperidine moiety (derived from L-lysine) with an aromatic part (derived from phenylpropanoid metabolism) via an acyltransferase, indicating that acyl-CoA derivatives could be involved in side chain attachment or elongation. biorxiv.org Laboratory syntheses of this compound and its analogs often involve the strategic introduction of long alkyl chains onto the pre-formed piperidine scaffold, which conceptually mirrors the potential for enzymatic attachment or elongation of such chains in biological systems. acs.org

Genetic and Enzymatic Studies on this compound Biosynthesis

Molecular studies aimed at identifying the genes and characterizing the enzymes involved in the biosynthesis of piperidine alkaloids, including this compound, are crucial for a complete understanding of these pathways.

While direct genetic studies specifically on this compound are limited in the provided information, research on the broader class of piperidine alkaloids has led to the identification of several key biosynthetic genes. For instance, studies in Piper nigrum have identified genes encoding lysine decarboxylase (LDC) and copper amine oxidase (CAO), which are critical for the early steps of piperidine biosynthesis from lysine. researchgate.net Transcriptome analyses, such as those performed in Piper longum, have also highlighted the involvement of genes related to L-lysine metabolism (e.g., those mapped to pathway ko01064) in the formation of the piperidine ring. biorxiv.org Furthermore, a paralog gene displaying decarboxylase activity has been identified in Flueggea suffruticosa, indicating genetic diversity in the enzymatic machinery for piperidine alkaloid synthesis. biorxiv.org

Enzymatic characterization provides insight into the specific reactions catalyzed during biosynthesis. Key enzymes identified in piperidine alkaloid pathways include:

Lysine Decarboxylase (LDC): This enzyme, often PLP-dependent, catalyzes the decarboxylation of L-lysine to cadaverine. researchgate.netresearchgate.net

Copper Amine Oxidase (CAO): CAO is responsible for the oxidative deamination of cadaverine, leading to the formation of 5-aminopentanal. researchgate.net

Δ¹-piperideine Synthase (PS): Recently discovered, this PLP-dependent enzyme directly converts lysine to Δ¹-piperideine through an oxidative deamination step. biorxiv.org

Fe/2-oxoglutarate (Fe/2OG) Enzymes: These enzymes are known to catalyze diverse oxidative transformations and have been implicated in the formation of hydroxylated piperidine structures, suggesting their potential role in introducing hydroxyl groups present in this compound. nih.gov

Table 2: Key Enzymes and Their Functions in Piperidine Alkaloid Biosynthesis

| Enzyme Name | Catalyzed Reaction | PubChem CID (if available for enzyme) |

| Lysine Decarboxylase (LDC) | Decarboxylation of L-lysine to cadaverine | N/A |

| Copper Amine Oxidase (CAO) | Oxidative deamination of cadaverine to 5-aminopentanal | N/A |

| Δ¹-piperideine Synthase (PS) | Direct oxidative deamination of L-lysine to Δ¹-piperideine | N/A |

| Fe/2-oxoglutarate Enzymes | Various oxidative transformations, potentially hydroxylation steps | N/A |

Identification of Key Biosynthetic Genes

Comparative Biosynthesis with Related Piperidine Alkaloids

The biosynthesis of this compound shares a common foundational pathway with numerous other piperidine alkaloids, all originating from L-lysine and converging at the crucial intermediate, Δ1-piperideine. wikipedia.orgnih.govnih.gov The remarkable diversity among piperidine alkaloids arises from the varied post-modification reactions that Δ1-piperideine undergoes in different plant species and organisms. wikipedia.org

Key examples of related piperidine alkaloids and their biosynthetic origins from Δ1-piperideine include:

Piperine: Found abundantly in Piper nigrum (black pepper) and Piper longum, piperine is a prominent N-acylpiperidine alkaloid. Its biosynthesis involves the condensation of piperidine (derived from Δ1-piperideine) with piperoyl-CoA. wikipedia.orgnih.govnih.gov

Pelletierine and Co-alkaloids: In plants like Punica granatum (pomegranate), Δ1-piperideine serves as a precursor that couples with an aliphatic unit derived from acetyl-CoA to form alkaloids such as pelletierine. wikipedia.org

Lobeline (B1674988) and Related Alkaloids: Lobelia inflata produces alkaloids like lobeline and lobelanine, where Δ1-piperideine combines with an aromatic moiety originating from cinnamoyl-CoA. wikipedia.org

Coniine: This highly toxic piperidine alkaloid, characteristic of hemlock (Conium maculatum), is also a product of the lysine-derived pathway. wikipedia.org

Quinolizidine (B1214090) Alkaloids: A distinct group of lysine-derived alkaloids, including (+)-lupanine and (–)-sparteine, utilize Δ1-piperideine dimer as a common intermediate for the construction of their tetracyclic quinolizidine ring systems. nih.govthegoodscentscompany.com

Pinidine and Coniferous Piperidine Alkaloids: Species within the Pinus and Picea genera synthesize piperidine alkaloids such as α-pipecoline and cis-pinidine. While some of these are clearly lysine-derived, certain coniferous piperidine alkaloids may also incorporate polyketide-derived units, illustrating the varied biosynthetic strategies employed in nature for constructing the piperidine ring. nih.govontosight.ai

This compound, with its characteristic 2,6-trans-dialkylpiperidine core, represents a specific branch of this extensive family of lysine-derived compounds. nih.gov Its complex structure, involving a long hydrocarbon chain and multiple hydroxyl groups, distinguishes its later biosynthetic steps from those of simpler piperidine alkaloids, showcasing the diverse enzymatic machinery plants employ to create a wide array of specialized metabolites from common precursors.

Table of Comparative Biosynthesis of Piperidine Alkaloids

| Alkaloid | Primary Plant Source | Key Biosynthetic Intermediate(s) | Structural Feature/Type |

| This compound | Prosopis africana, Prosopis flexuosa fishersci.cathegoodscentscompany.comresearchgate.netresearchgate.netnih.gov | Δ1-piperideine, complex modifications nih.govnih.govnih.gov | 2,6-trans-dialkylpiperidine nih.gov |

| Piperine | Piper nigrum, Piper longum wikipedia.orgnih.govnih.gov | Piperidine, Piperoyl-CoA wikipedia.orgnih.govnih.gov | N-acylpiperidine wikipedia.org |

| Pelletierine | Punica granatum wikipedia.org | Δ1-piperideine, Acetyl-CoA derivative wikipedia.org | Simple piperidine alkaloid wikipedia.org |

| Lobeline | Lobelia inflata wikipedia.org | Δ1-piperideine, Cinnamoyl-CoA derivative wikipedia.org | Substituted piperidine with aromatic groups wikipedia.org |

| Coniine | Conium maculatum wikipedia.org | Lysine-derived pathway wikipedia.org | Simple alkylpiperidine wikipedia.org |

| (+)-Lupanine | Lupinus species | Δ1-piperideine dimer | Quinolizidine alkaloid |

| (–)-Sparteine | Lupinus species, Cytisus scoparius thegoodscentscompany.comnih.gov | Δ1-piperideine dimer thegoodscentscompany.com | Quinolizidine alkaloid thegoodscentscompany.com |

| Pinidine | Pinus and Picea species nih.govontosight.ai | Lysine-derived (potentially with polyketide involvement) nih.govontosight.ai | Alkylpiperidine nih.govontosight.ai |

Chemical Synthesis Strategies for + Prosopinine

Asymmetric Total Synthesis of (+)-Prosopinine

Asymmetric total synthesis aims to construct the target molecule in its enantiomerically pure form, which is crucial for biologically active compounds frontiersin.org. Several successful asymmetric total syntheses of this compound have been reported, demonstrating the utility of diverse synthetic strategies acs.orgnih.govnih.govjst.go.jp.

Chiral pool synthesis is a powerful strategy that leverages readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules wikipedia.orgnumberanalytics.com. This approach simplifies synthetic routes, reduces the number of steps, and inherently ensures high stereochemical purity numberanalytics.com.

In the context of this compound synthesis, (R)-serine (PubChem CID: 710) has been employed as a natural precursor acs.org. A key intermediate, Garner's aldehyde (PubChem CID: 119565), which contains the necessary R configuration for the C-2 position of the piperidine (B6355638) ring, was derived from (R)-serine acs.org. This intermediate was then elaborated through a series of steps to construct the final alkaloid acs.org.

Furthermore, the development of new and versatile chiral building blocks, often prepared through biocatalytic methods, has facilitated the diastereodivergent synthesis of 3-piperidinol alkaloids, a class that includes prosopinine nih.govjst.go.jp. D-glycals have also served as starting materials for the formal and total syntheses of related piperidine alkaloids such as (-)-deoxoprosopinine and (+)-2-epi-deoxoprosopinine, highlighting the broader utility of natural precursors in this field researchgate.netresearchgate.net.

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and highly selective creation of chiral molecules from achiral or racemic precursors frontiersin.orgnih.govnih.gov. This approach is particularly valuable when suitable chiral pool materials are scarce or expensive frontiersin.orgnih.gov.

A highly efficient and convergent total synthesis of this compound (PubChem CID: 42608371) and (−)-deoxoprosophylline (PubChem CID: 10168) has been achieved using a rhodium-catalyzed cyclohydrocarbonylation as a pivotal step acs.orgresearchgate.neteurasc.euresearchgate.netindexcopernicus.comscilit.comresearchgate.net.

The key transformation involved the Rh-BIPHEPHOS complex (BIPHEPHOS PubChem CID: 6857904, Rhodium(I) dicarbonyl acetylacetonate (B107027) PubChem CID: 166847 as a common Rh precursor)-catalyzed cyclohydrocarbonylation of an intermediate, derived from (R)-serine acs.orgresearchgate.net. This reaction was conducted at 65 °C under a 4 atm atmosphere of carbon monoxide (CO) and hydrogen (H2) (1:1 ratio) in ethanol (B145695) acs.orgresearchgate.net. This process successfully afforded the 5,6-trans-2-ethoxypiperidine intermediate (identified as intermediate 11 in the original research) in a notable 92% yield acs.org. This ethoxypiperidine served as a crucial precursor, which was subsequently transformed into enantiopure this compound over three additional steps acs.orgresearchgate.net.

Beyond rhodium catalysis, other asymmetric catalytic methods have contributed to the stereoselective construction of the piperidine core found in this compound and related alkaloids.

An intramolecular iridium-catalyzed allylic substitution has been developed as a "configurational switch" for the stereoselective synthesis of 2,6-disubstituted piperidines nih.gov. This method, which involves iridium (PubChem CID: 23932) catalysis, has been successfully applied to the asymmetric total synthesis of this compound, yielding 2-vinylpiperidines with enantiomeric excesses (ee) greater than 99% nih.gov. In these syntheses, ruthenium (PubChem CID: 23933)-catalyzed cross-metatheses frequently played a key role in introducing the necessary side chains nih.gov.

Another notable method involves transition metal-mediated stereocontrolled cyclization of urethanes, which has also been applied to the synthesis of this compound jst.go.jpacs.org. Biocatalysis, utilizing enzymes, has been instrumental in preparing chiral building blocks for the diastereodivergent synthesis of 3-piperidinol alkaloids, including prosopinine, by providing high selectivity under mild conditions nih.govjst.go.jpnih.gov.

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the rapid assembly of complex molecules in a single pot from three or more starting materials researchgate.nethse.ru. These reactions offer significant advantages in terms of atom economy, reduced waste, and simplified purification compared to multi-step linear syntheses researchgate.nethse.ru.

While the direct application of MCRs as a key piperidine ring formation step in the total synthesis of this compound is not extensively detailed in the provided literature, MCRs are broadly recognized for their utility in constructing piperidine rings and related nitrogen heterocycles researchgate.nethse.runih.gov. For instance, multicomponent integrated chemical processes have been developed for the synthesis of 3,5-dispirosubstituted piperidines through cyclo-condensation reactions involving amines, formaldehyde, and dimedone, catalyzed by Lewis acids like iron(III) trifluoroacetate (B77799) in aqueous micellar media researchgate.net. Additionally, stereoselective four-component syntheses have been reported for piperidin-2-one moieties hse.ru. These general advancements in MCRs for piperidine construction offer promising avenues for future synthetic strategies toward complex alkaloids like this compound.

Asymmetric Catalysis in Stereoselective Construction

Rhodium-Catalyzed Cyclohydrocarbonylation

Formal Synthesis Approaches towards this compound

Formal synthesis is a strategy where a known intermediate in an established total synthesis of a target molecule is synthesized, thereby formally completing the synthesis of the target aua.grecampus.com. This approach can demonstrate the efficacy of new synthetic routes to complex natural products without completing every step to the final compound.

While specific formal syntheses directly targeting this compound are less frequently highlighted compared to total syntheses, related formal synthesis efforts provide valuable insights. Formal syntheses of closely related piperidine alkaloids, such as (-)-deoxoprosopinine (PubChem CID: 10168) and (+)-2-epi-deoxoprosopinine (PubChem CID: 119566), have been achieved researchgate.netresearchgate.net. These syntheses often start from common chiral synthons and involve key steps like Ferrier rearrangement, azide (B81097) reduction, intramolecular cyclization, and Grignard reactions researchgate.netresearchgate.net.

Furthermore, the formal synthesis of (±)-prosophylline (PubChem CID: 315679 for Prosopine, a related alkaloid often discussed with Prosophylline) using polymer-supported dihydro-2H-pyridin-3-one demonstrates the application of solid-phase chemistry to access intermediates of Prosopis alkaloids aua.gr. Such strategies can be adaptable or provide foundational knowledge for the formal synthesis of this compound itself, especially given the structural similarities among these natural products.

Key Stereocontrol Elements in this compound Synthesis

Stereocontrol is a critical aspect in the synthesis of complex natural products like this compound, ensuring the formation of the correct three-dimensional arrangement of atoms.

Diastereoselective transformations play a crucial role in establishing the relative stereochemistry within the this compound scaffold. One notable approach involves palladium(II)-catalyzed cyclization of urethanes, which has been successfully applied to the synthesis of this compound and related compounds like (+)-palustrine, yielding cyclic products with excellent diastereoselectivity. nih.gov This method highlights the utility of transition metal catalysis in achieving high stereocontrol during ring formation.

Furthermore, the rigid framework of intermediate lactams has been instrumental in directing the introduction of ring substituents with high relative stereoselectivity in aza-annulation strategies towards hydroxylated alkaloids, including (±)-prosopinine. nih.gov Another example of diastereoselective control is observed in the allylation of bicyclic N-acyl iminium ions, a key step reported in a short synthesis of (+)-deoxoprosopinine. nih.gov The stereoselective synthesis of 2,6-trans-4-oxopiperidines, which are structural motifs found in this compound, has also been achieved through acid-mediated 6-endo-trig cyclization of amine-substituted enones.

Enantioselective induction is essential for controlling the absolute stereochemistry and producing the desired enantiomer of this compound. Transition metal-mediated stereocontrolled cyclization of urethanes has been successfully applied to the enantioselective synthesis of this compound. This strategy leverages the ability of transition metals to guide reactions towards a specific stereoisomer.

Another significant methodology involves rhodium-catalyzed cyclohydrocarbonylation, which has been reported as an efficient total synthesis route for this compound and (-)-deoxoprosophylline. In the broader context of alkaloid lipid synthesis, which includes compounds like (-)-prosopinine and (-)-prosophylline, various enantioselective methods have been employed. These include the use of chiral auxiliaries, which facilitate chirality transfer via a rigid heterocyclic scaffold, and asymmetric reactions such as Sharpless asymmetric epoxidation, dihydroxylation, or aminohydroxylation of olefins.

Diastereoselective Transformations

Development of Novel Synthetic Methodologies Applicable to this compound

The ongoing quest for more efficient and elegant synthetic routes to complex molecules drives the development of novel methodologies.

Aza-annulation has emerged as a powerful strategy for constructing the six-membered nitrogen heterocycle characteristic of piperidine alkaloids. Gregory R. Cook, Lars G. Beholz, and John R. Stille described the total synthesis of (±)-prosopinine utilizing aza-annulation. This approach involved the generation of the six-membered nitrogen heterocycle, with stereochemical control achieved through the use of a δ-lactam template. nih.gov The carbonyl functionality in the intermediate lactam played a crucial role in directing the regioselectivity of the aza-annulation reaction. nih.gov This methodology provides an efficient route for the regioselective construction of δ-lactams, which are valuable intermediates in the synthesis of hydroxylated alkaloids. nih.gov

Intramolecular reductive cyclization is a popular and effective method for forming the piperidine ring system found in this compound and related alkaloid lipids. This strategy typically involves the intramolecular reductive amination, either with or without the isolation of an intermediate imine or enamine. For instance, diastereoselective intramolecular reductive cyclization has been identified as a key reaction in the synthesis of (-)-deoxoprosophylline, a structurally related compound. Similarly, intramolecular cyclization starting from D-glycals has been successfully applied in the total syntheses of (-)-deoxoprosopinine and (+)-2-epi-deoxoprosopinine. These cyclization reactions often involve the reduction of an azide, followed by in situ displacement of a leaving group, leading to the formation of the piperidine ring.

Skeletal editing represents a novel and emerging paradigm in synthetic chemistry, enabling precise atom-level modifications within molecular cores. This approach allows for the insertion, deletion, or swapping of atoms within a molecule's skeleton, offering a powerful tool for adjusting chemical and physical properties. While skeletal editing holds immense potential for the rapid diversification of complex compounds and is seen as a "chemical surgery" on ring-shaped compounds, specific applications directly to the synthesis of this compound are not widely reported in the current literature. However, its ability to remodel molecular frameworks and introduce functional groups at specific positions suggests it could be a promising frontier for future synthetic endeavors aimed at complex natural products like this compound.

Pharmacological Investigations and Biological Activities of + Prosopinine

In Vitro Studies on (+)-Prosopinine Biological Activities

In vitro studies are crucial for understanding the direct effects of a compound on biological systems at a cellular or molecular level. These investigations aim to elucidate the mechanisms by which compounds exert their observed activities.

Identifying the precise cellular targets and mechanisms of action for small molecules, especially those derived from natural products or discovered through phenotypic screening, presents a significant challenge in chemical biology and drug discovery wikipedia.orgdsmz.deresearchgate.net. General strategies for target identification include direct biochemical methods, genetic interactions, and computational inference researchgate.net.

For compounds exhibiting antimicrobial activity, potential mechanisms of action can involve the inhibition of essential bacterial processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of metabolic pathways, as well as depolarization of the cell membrane uni.lu. In the context of anti-inflammatory activity, compounds may modulate pro-inflammatory cytokines or interfere with signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs) fishersci.be.

While this compound is a known piperidine (B6355638) alkaloid found in Prosopis africana and Prosopis laevigata nih.govnih.govuni.lu, specific detailed studies directly identifying its isolated cellular targets or a comprehensive mechanism of action are not extensively reported in the provided literature. However, research on extracts containing this compound offers insights into potential mechanisms. For instance, an ethyl acetate (B1210297) extract from Prosopis africana, which contains various compounds including alkaloids, demonstrated antibacterial activity through bacteriolytic effects and a reduction in the antioxidant defenses within bacterial cells nih.gov.

Receptor binding and enzyme inhibition assays are fundamental tools in pharmacology to characterize the interaction of a compound with specific biological macromolecules nih.govfishersci.ca. These assays help determine if a compound acts as an inhibitor and, if so, its mode of inhibition (e.g., competitive, uncompetitive, non-competitive) and its potency, often expressed as an IC50 value nih.govfishersci.cauni.lu. Enzyme inhibition assays, for example, detect changes in enzyme activity in the presence of a test compound compared to reference values nih.gov. Despite the importance of these assays in drug discovery, specific data detailing the receptor binding or enzyme inhibition profiles of isolated this compound were not found in the reviewed literature.

This compound is a component of Prosopis africana and Prosopis laevigata, both of which have demonstrated antimicrobial properties nih.govuni.lunih.gov. Extracts from these plants have been investigated for their activity against various pathogenic bacteria and fungi.

A methanolic extract from Prosopis laevigata leaves, which contains alkaloids including prosopinine, exhibited strong antimicrobial activity against several strains nih.gov. Notable minimum inhibitory concentrations (MIC) were observed against Staphylococcus aureus (0.62 mg/mL), Escherichia coli (0.62 mg/mL), Candida tropicalis (0.08 mg/mL), and Fusarium moniliforme (4.62 mg/mL) nih.gov.

An ethyl acetate extract from Prosopis africana also showed antibacterial activities against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 64 µg/mL nih.gov. While this study highlighted "compound 2" as the most active, its specific identification as this compound was not explicitly stated nih.gov. The mechanism of action for the P. africana extract and its active components involved bacteriolytic effects and a reduction of bacterial antioxidant defenses nih.gov.

Table 1: Antimicrobial Activity of Prosopis laevigata Methanolic Extract nih.gov

| Microorganism | MIC (mg/mL) |

| Staphylococcus aureus | 0.62 |

| Escherichia coli | 0.62 |

| Candida tropicalis | 0.08 |

| Fusarium moniliforme | 4.62 |

Inflammation involves a complex interplay of biochemical mediators, and cellular models are widely used to study the response of these mediators to test compounds uni.lu. Anti-inflammatory agents often work by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), or by modulating pathways like the JAK/STAT pathway fishersci.benih.gov.

Compounds from the Prosopis genus, including this compound, have been reported to possess anti-inflammatory properties nih.gov. While direct in vitro cellular model data specifically for isolated this compound are not detailed in the provided search results, its presence in anti-inflammatory active extracts suggests its potential contribution to these effects. For instance, in in vivo studies, extracts containing this compound have been shown to decrease pro-inflammatory mediators and increase anti-inflammatory cytokines, indicating an effect at the cellular level within a living system uni.lu.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

In Vivo Studies utilizing Non-Human Models for this compound

In vivo studies using non-human models are critical for evaluating the efficacy of compounds in a complex biological system, mimicking disease conditions more closely than in vitro assays nih.gov.

The anti-inflammatory efficacy of extracts containing this compound has been evaluated in animal models. The mouse TPA (12-O-tetradecanoylphorbol-13-acetate)-induced ear oedema model is a standard method used to assess anti-inflammatory activity uni.luwikipedia.org.

In a study on Prosopis laevigata extracts (which contain prosopinine), significant anti-inflammatory effects were observed in the TPA-induced ear oedema model uni.lu. The dichloromethane (B109758) (PD) extract demonstrated a notable inhibition of oedema by 75.96% at a concentration of 2.74 mg/ear, surpassing the effect of the positive control, indomethacin, which showed 65.08% inhibition at 4 mg/ear uni.lu. Other extracts, such as the n-hexane (PH) and methanolic (PM) extracts, also exhibited significant oedema inhibition of 60.81% (at 4.00 mg) and 60.29% (at 4.54 mg), respectively uni.lu.

Furthermore, in this animal model, the PD extract, a specific fraction (PDR7), and an unspecified compound (referred to as "Compound 1" in the source) significantly decreased the concentration of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine IL-10 uni.lu.

Table 2: Anti-inflammatory Activity of Prosopis laevigata Extracts in Mouse TPA-Induced Ear Oedema Model uni.lu

| Sample | Dose (mg/ear) | Oedema Inhibition (%) |

| Dichloromethane (PD) Extract | 2.74 | 75.96 |

| n-Hexane (PH) Extract | 4.00 | 60.81 |

| Methanolic (PM) Extract | 4.54 | 60.29 |

| Indomethacin (Positive Control) | 4.00 | 65.08 |

Table 3: Modulation of Cytokines by Prosopis laevigata Treatments in Mouse TPA-Induced Ear Oedema Model uni.lu

| Treatment | IL-10 Concentration (pg/mg protein) | TNF-α Concentration (pg/mg protein) |

| Phorbol Ester Only (Control) | Not specified (low) | High (Not specified) |

| Dichloromethane (PD) Extract | 11.8 | 197.6 |

| PDR7 Fraction | 18.9 | 241.9 |

| Compound 1 (unspecified, from PD extract) | 36.5 | 247.0 |

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound in animal systems is not extensively documented in the available literature.

Pharmacokinetic Data: Limited pharmacokinetic data for this compound includes an oral LD50 (Lethal Dose 50%) of 820 mg/kg in mice ijsr.net. This value provides an indication of acute toxicity but does not constitute a full pharmacokinetic profile, which would typically include detailed information on absorption, distribution, metabolism, and excretion (ADME). Such detailed ADME studies for isolated this compound are not readily available in the current search results.

Table 3: Acute Toxicity of this compound

| Compound | Route of Administration | Animal Model | LD50 (mg/kg) | Reference |

| This compound | Oral | Mice | 820 | ijsr.net |

Pharmacodynamic Data: While numerous biological activities of this compound have been observed (e.g., antimicrobial, anti-inflammatory, local anesthetic), detailed pharmacodynamic profiling, which elucidates specific molecular targets, receptor binding affinities, or enzyme inhibition constants, is not widely reported for the isolated compound. The observed effects imply underlying pharmacodynamic interactions, but the precise mechanisms and dose-response relationships at a molecular level are not extensively characterized in the provided sources.

Interactions of this compound with Biological Pathways

Direct and specific interactions of this compound with defined biological pathways are not extensively elucidated in the current scientific literature. While its observed pharmacological activities inherently suggest modulation of various cellular and physiological processes, the precise molecular pathways (e.g., specific signaling cascades, gene expression regulation) through which this compound exerts its effects have not been fully detailed.

For instance, its anti-inflammatory activity implies interaction with inflammatory pathways, potentially involving the modulation of cytokines or other inflammatory mediators mdpi.comajol.info. Similarly, its antimicrobial actions suggest interference with microbial cellular processes or structures nih.gov. However, the specific components of these pathways that are directly targeted or influenced by this compound remain to be comprehensively identified and characterized. Research on related compounds or extracts from the Prosopis genus has explored various pathways, but direct evidence for this compound's specific pathway interactions is limited mdpi.comworldscientific.com.

Structure Activity Relationship Studies of + Prosopinine and Its Analogues

Synthesis of Analogues and Derivatives of (+)-Prosopinine

The synthesis of this compound and its derivatives often involves complex stereoselective routes to control the configuration of its multiple chiral centers daneshyari.comnih.govnih.gov. General strategies for piperidine (B6355638) alkaloid synthesis, which can be adapted for this compound analogues, include hydrogenation/reduction, alkene cyclization, and radical-mediated amine cyclization. Specific methods applied to this compound synthesis include rhodium-catalyzed cyclohydrocarbonylation and aza-annulation daneshyari.comnih.gov.

Modifications of the Piperidine Ring

Modifications to the core piperidine ring of this compound can significantly alter its three-dimensional structure and, consequently, its interaction with biological targets. The piperidine ring itself is a privileged scaffold found in numerous bioactive compounds and natural products. Approaches to modify the piperidine ring include:

Stereoselective Synthesis of Disubstituted Piperidines: Research has focused on developing stereoselective syntheses of 2,6-disubstituted piperidines, which are key structural motifs in this compound and its epimers. For instance, methods employing intramolecular iridium-catalyzed allylic substitution have been developed to prepare 2-vinylpiperidines with high enantiomeric excesses.

Nitrogen Atom Modifications: The nitrogen atom in the piperidine ring can be a site for N-alkylation or acylation, which can affect the basicity of the nitrogen and its ability to participate in hydrogen bonding or ionic interactions.

Variations of the Alkyl Side Chain

This compound possesses an 8-hydroxydecyl group at the C-6 position of the piperidine ring. Variations in this alkyl side chain are critical for modulating lipophilicity, steric bulk, and potential interactions with hydrophobic pockets of target molecules.

Length and Branching: Altering the length of the alkyl chain can influence the compound's ability to penetrate membranes and interact with hydrophobic regions of proteins. Studies on other alkyl-substituted molecules have shown "odd-even effects" where the parity of the carbon number in the side chain can distinctly affect molecular packing arrangements and charge carrier transport, suggesting potential implications for biological activity.

Introduction of Unsaturation: Introducing double or triple bonds into the alkyl side chain can change its flexibility and geometry, potentially affecting conformational preferences and binding interactions.

Regioselective Amination: Methods for regioselective side-chain amination of 2-alkyl azacycles exist, which could allow for the introduction of additional amine functionalities along the alkyl chain of this compound analogues.

Introduction of Functional Groups

The strategic introduction of various functional groups into the this compound scaffold allows for fine-tuning of its physicochemical properties and interaction profile. This can involve adding groups to the piperidine ring, the alkyl side chain, or the hydroxymethyl group.

Halogenation: Introducing halogens (e.g., fluorine, chlorine) can alter electronic properties, lipophilicity, and metabolic stability.

Aromatic and Heteroaromatic Moieties: Incorporating aromatic or heteroaromatic rings can introduce pi-stacking interactions and increase the rigidity of certain parts of the molecule.

Elucidation of Structure-Activity Relationships (SAR) for Key Biological Activities

SAR studies aim to identify which parts of a molecule are responsible for its biological activity and how modifications to these parts affect that activity. For this compound, with its reported antibiotic and anesthetic properties, understanding these relationships is paramount daneshyari.comnih.gov.

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a profound role in pharmacology, influencing drug-target interactions, potency, selectivity, and even toxicity. This compound has a defined stereochemical configuration, specifically (2R,3R,6R)-6-(8-hydroxydecyl)-2-(hydroxymethyl)piperidin-3-ol.

Enantiomeric and Diastereomeric Differences: The biological activity of enantiomeric forms of pharmaceuticals can be distinctly different, as they interact with chiral biological systems (e.g., enzymes, receptors) in unique ways. For example, in studies of other natural products, stereochemistry has been shown to be the driver for potency and pharmacokinetics, with natural isomers often being the most potent molecules.

Specific Stereocenters: The stereochemistry at C-2, C-3, and C-6 in the piperidine ring of this compound is critical. Synthesis of epimers, such as (+)-2-epi-deoxoprosopinine, allows for direct comparison of biological activity to elucidate the impact of configuration at specific chiral centers. Changes in stereochemistry can lead to significant differences in biological activity, potentially due to stereoselective uptake or distinct interactions with biological targets.

Table 1: Impact of Stereochemistry on Biological Activity (Illustrative Example based on general SAR principles)

| Compound Type | Stereochemical Variation | Observed Effect (General) | Reference (General Principle) |

| Chiral Drugs | Enantiomer/Diastereomer | Differences in potency, selectivity, and metabolism | |

| Piperidine Alkaloids | Altered C-2, C-3, C-6 configuration | Changes in target binding and biological response |

Identification of Pharmacophoric Elements

A pharmacophore is an abstract three-dimensional representation of the molecular features necessary for a compound to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and positively or negatively ionizable groups. For this compound, identifying these elements would involve analyzing its structure in relation to its reported antibiotic and anesthetic properties.

Key Functional Groups: The hydroxyl groups (at C-3 and the hydroxymethyl at C-2) and the basic nitrogen atom within the piperidine ring are likely candidates for pharmacophoric features, as they can participate in hydrogen bonding and electrostatic interactions with biological targets.

Hydrophobic Interactions: The long alkyl side chain at C-6 of this compound suggests a significant role for hydrophobic interactions in its biological activity. Variations in this chain, as discussed in Section 6.1.2, could reveal the optimal length and branching for interaction with hydrophobic pockets of target proteins.

Spatial Arrangement: The specific (2R,3R,6R) stereochemistry of this compound implies that the precise spatial arrangement of these functional groups and the alkyl chain is crucial for its activity. Pharmacophore models would define the geometric relationships between these essential features.

Table 2: Potential Pharmacophoric Elements of this compound

| Pharmacophoric Feature | Structural Component in this compound | Potential Role in Activity |

| Hydrogen Bond Donor | Hydroxyl groups (C-3, hydroxymethyl) | Interaction with receptor/enzyme active sites |

| Hydrogen Bond Acceptor | Oxygen atoms (hydroxyls), Nitrogen atom | Interaction with receptor/enzyme active sites |

| Hydrophobic Feature | Alkyl side chain | Interaction with hydrophobic pockets, membrane permeability |

| Basic Nitrogen | Piperidine nitrogen | Electrostatic interactions, protonation state |

Computational Approaches in SAR Analysis for this compound

Computational approaches play a crucial role in modern drug discovery and SAR analysis by providing a cost-effective and efficient way to explore chemical space, predict molecular interactions, and establish quantitative relationships between structure and activity cresset-group.comnih.govresearchgate.netmdpi.com. These methods complement experimental studies by offering atomic-level insights and guiding the synthesis of more potent and selective compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation and conformation of a small molecule (ligand) when bound to a macromolecular target, such as a protein nih.govmdpi.comneovarsity.org. The primary goal is to predict the binding pose and estimate the binding affinity, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex nih.govsarpublication.com. This technique is invaluable for identifying potential drug candidates and understanding their mechanism of action.

In the context of this compound and its analogues, molecular docking and dynamic simulations have been employed to investigate their interactions. Studies involving "Prosopinine and (-)-Deoxoprosophylline" have utilized molecular docking, virtual mutation analysis, and dynamic simulations nih.gov. While specific detailed findings such as precise binding affinities (e.g., in kcal/mol) or identified protein targets for this compound were not extensively detailed in the provided search results, the application of these methods suggests an effort to understand their binding mechanisms at a molecular level. Generally, for alkaloid compounds, these simulations can help identify key residues in the binding site, estimate binding energies, and explore the stability of the ligand-protein complex, thereby informing rational drug design nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity neovarsity.orgnih.govresearchgate.netuni.lu. By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for activity neovarsity.orguni.lu. QSAR methods are broadly categorized into 2D-QSAR and 3D-QSAR.

2D-QSAR: These models use descriptors derived from the 2D topology of molecules, such as molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and topological indices neovarsity.org.

3D-QSAR: These methods consider the three-dimensional structure of molecules and their interactions with surrounding fields. Popular 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) cresset-group.comneovarsity.orgnih.govnih.govnih.gov. CoMFA uses steric and electrostatic fields, while CoMSIA incorporates additional physicochemical descriptors like hydrogen bonding, hydrophobicity, and partial charges to provide a more comprehensive understanding of 3D SAR neovarsity.orgnih.gov. These models often rely on the alignment of molecules based on a common structural framework to ensure consistent comparison neovarsity.orgnih.gov.

For this compound and its analogues, QSAR studies have been undertaken as part of broader SAR investigations. Research has indicated that "Complementing the SAR with quantitative structure-activity relationships (QSAR) allowed the determination of a descriptor that weakly correlates with the analogues' activities". This suggests that while QSAR has been applied, the predictive power for these specific analogues might have been limited in some contexts.

An instance where Prosopinine was identified in a metabolic profiling study of Rumex usambarensis extract also included some calculated physicochemical properties, which are often used as descriptors in QSAR models.

Table 1: Physicochemical Properties of Prosopinine (CID 42608371) nih.gov

| Property | Value |

| Molecular Formula | C16H33NO3 |

| Exact Mass | 287.246044 |

| Heavy Atoms | 20 |

| Rings | 1 |

| Aromatic Rings | 0 |

| Rotatable Bonds | 10 |

| Van der Waals Molecular Volume | 310.37 |

| Topological Polar Surface Area | 72.72 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 3 |

| XlogP (predicted) | 3.0 |

Note: The predicted Collision Cross Section (CCS) values for various adducts are also available (e.g., [M+H]+: 176.2 Ų, [M+Na]+: 177.2 Ų), which can be utilized in advanced QSAR models.

While detailed QSAR equations or specific activity predictions for the analgesic, anesthetic, or antibiotic properties of this compound or its synthetic analogues were not prominently featured in the search results, the general principles of QSAR remain highly relevant. These models can help identify critical structural features that contribute to or detract from activity, guiding the design of new compounds with improved pharmacological profiles neovarsity.orguni.lu.

Advanced Analytical Methodologies for + Prosopinine Research

Development of Quantitative Analytical Methods for (+)-Prosopinine in Complex Matrices

Quantitative analysis of this compound in biological samples or plant extracts requires robust methods that can accurately measure its concentration amidst a myriad of other compounds. These methods typically involve chromatographic separation coupled with highly sensitive detection systems.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds, including alkaloids like this compound. Quantitative HPLC analysis relies on comparing the peak area or peak height of the analyte with that of known standards, assuming a linear relationship between these parameters and concentration nih.govlongdom.org. For complex natural product mixtures, HPLC, often coupled with a UV-Vis diode array detector (DAD), is a standard approach for identifying and quantifying phenolic compounds and flavonoids, principles that extend to alkaloids nih.gov.

While specific HPLC parameters for the quantitative analysis of this compound are not extensively detailed in general literature, its presence in Prosopis laevigata extracts has been identified through HPLC analysis, indicating its amenability to this technique nih.gov. The method for analyzing piperidine (B6355638) alkaloids in Lobelia inflata also utilized HPLC, demonstrating its applicability to this class of compounds austinpublishinggroup.com. General HPLC methods for natural products often employ reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of aqueous acids (e.g., acetic acid, phosphoric acid) and organic solvents (e.g., methanol (B129727), acetonitrile) under gradient or isocratic conditions nih.govtsijournals.com. Detection is commonly performed using UV detectors at appropriate wavelengths where the target alkaloid absorbs, or with more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS) for compounds lacking strong chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, combining the separation capabilities of GC with the identification power of MS researchgate.net. For compounds that are not naturally volatile, such as many alkaloids including this compound due to their polar functional groups (hydroxyl, amine), chemical derivatization is often a prerequisite for GC-MS analysis mdpi.comjfda-online.com. Derivatization aims to increase volatility, reduce reactivity, and improve chromatographic behavior by replacing active hydrogens with nonpolar moieties . Common derivatization techniques include silylation (e.g., trimethylsilylation), acylation, and alkylation jfda-online.com.

Although direct GC-MS parameters for this compound are not widely reported, the principle of derivatization would be essential for its analysis by this method. For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) have been successfully used to derivatize amino acids, making them amenable to GC-MS . This approach would similarly apply to this compound, converting its hydroxyl and amine groups into more volatile derivatives suitable for separation on a GC column and subsequent mass spectrometric detection and identification based on characteristic fragmentation patterns mdpi.com.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) offers a rapid, high-throughput approach for the direct analysis of samples with minimal or no sample preparation researchgate.netresearchgate.net. This ambient ionization technique is particularly advantageous for the rapid profiling of natural products in complex matrices. DART-MS has been successfully applied to identify and study the distribution profile of piperidine alkaloids, including prosopinine, in various parts of Prosopis juliflora (e.g., leaves, pods, flowers) researchgate.net. The technique generates chemical fingerprints of raw plant parts, confirming the presence of these alkaloids without the need for prior isolation or extensive chromatographic separation researchgate.net.

In a study on Prosopis juliflora, DART-MS analysis confirmed the ubiquitous distribution of prosopinine, along with other piperidine alkaloids like julifloridine, prosopine, and prosafrinine, across different plant parts researchgate.net. The method utilized dry helium at a flow rate of 4 L/min for ionization at 350 °C, demonstrating its effectiveness for direct analysis researchgate.net. DART-MS's ability to provide nearly instantaneous results and detect a broad range of compounds with minimal sample preparation makes it a valuable tool for rapid screening and preliminary identification in natural product research researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful hyphenated techniques widely employed for the qualitative and quantitative analysis of phytochemicals, including alkaloids, in complex matrices nih.govltpower.netscielo.brnih.gov. LC-MS/MS combines the high-resolution separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, making it ideal for analyzing trace concentrations in challenging samples such as biological and food matrices mdpi.comltpower.netscience.gov.

LC-MS analysis of methanol extracts has revealed the presence of prosopinine researchgate.net. Furthermore, high-resolution electron spray ionization mass spectrometry (ESI-MS) coupled with HPLC has been used to analyze basic chloroform (B151607) extracts containing piperidine alkaloids from Prosopis juliflora embrapa.br. LC-MS/MS is particularly effective in overcoming matrix effects, which can lead to ion suppression or enhancement, by employing advanced source designs, improved sample preparation, and sophisticated data processing scielo.brscience.gov. The technique allows for the identification of compounds based on their molecular ions and characteristic fragmentation patterns, providing high confidence in identification and sensitive quantification even in highly complex mixtures austinpublishinggroup.comscielo.brnih.gov.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Profiling

Metabolomic Profiling of this compound-Producing Organisms

Metabolomic profiling involves the comprehensive study of metabolites within a biological system, providing insights into metabolic pathways and biochemical processes nih.govnih.govnih.gov. In the context of this compound, metabolomic approaches can elucidate its biosynthesis, accumulation, and role within the producing organisms, primarily species of the Prosopis genus nih.govresearchgate.netresearchgate.netembrapa.brresearchgate.netresearchgate.net.

This compound has been identified as a potential metabolomic biomarker candidate in fecal metabolomics studies, suggesting its presence and possible metabolic relevance in certain biological contexts ltpower.net. Metabolomics, often employing techniques like LC-MS, can help characterize the metabolic adaptations of organisms and identify secondary metabolites nih.govnih.govnih.gov. By analyzing the metabolic profiles of Prosopis species, researchers can gain a deeper understanding of the enzymatic steps and precursors involved in the biosynthesis of this compound and related piperidine alkaloids. This can involve targeted analysis of known alkaloids and untargeted approaches to discover novel metabolites or intermediates in the biosynthetic pathway nih.govdokumen.pub.

Chemo-taxonomic Studies involving this compound as a Biomarker

Chemo-taxonomy, or chemical-based taxonomy, utilizes the chemical profiles of biological markers, such as secondary metabolites, to classify and differentiate plant species researchgate.net. The presence and distribution of specific compounds can serve as chemical fingerprints, aiding in the identification and comparison of closely related taxa researchgate.net.

This compound, as a characteristic piperidine alkaloid found in Prosopis species, holds significance in chemo-taxonomic studies of this genus researchgate.netresearchgate.netresearchgate.net. For instance, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has been successfully applied to study the distribution profile of piperidine alkaloids, including prosopinine, in various parts of Prosopis juliflora researchgate.net. The comparative study of alkaloid distribution patterns revealed variations across different plant parts (leaves, pods, flowers), providing a chemical fingerprint that could be used for species differentiation or to understand intra-species chemical diversity researchgate.net. The consistent presence and distribution of this compound and related alkaloids like prosopine, julifloridine, and prosafrinine across different alkaloid-rich parts of P. juliflora underscore their utility as chemotaxonomic markers for this species researchgate.net. This chemical profiling can complement traditional morphological classification and assist in verifying plant identity, especially for medicinal or economically important species.

Table 1: Key Analytical Methodologies for this compound Research

| Analytical Technique | Application to this compound / Alkaloids | Key Features & Advantages | Reference |

| HPLC | Identification and quantification of this compound in plant extracts; used for piperidine alkaloids. | High resolution separation, quantitative analysis via peak area/height, adaptable with various detectors (UV, DAD, MS). | nih.govlongdom.orgnih.govnih.govaustinpublishinggroup.com |

| GC-MS | Potential for analysis of volatile derivatives of this compound. | High resolution separation for volatile compounds, precise identification via mass spectra; requires derivatization for polar analytes like this compound. | researchgate.netmdpi.comjfda-online.com |

| DART-MS | Rapid identification and distribution profiling of prosopinine in Prosopis juliflora plant parts. | Minimal/no sample preparation, rapid analysis, direct detection from raw samples, chemical fingerprinting. | researchgate.netresearchgate.net |

| LC-MS/MS | Identification and quantification of prosopinine in methanol extracts and complex alkaloid mixtures. | High sensitivity and selectivity, effective in complex matrices, provides structural information (fragmentation patterns), robust for quantitative analysis. | researchgate.netltpower.netscielo.brnih.govembrapa.br |

| Metabolomics | Identification of this compound as a metabolomic biomarker candidate; elucidation of its biosynthesis and metabolic roles in producing organisms. | Comprehensive profiling of metabolites, reveals metabolic pathways, identifies biomarkers, informs on biological processes. | ltpower.netnih.govnih.govnih.govdokumen.pub |

| Chemo-taxonomy | Use of this compound and related alkaloids as chemical markers for species identification and classification within Prosopis genus. | Chemical fingerprinting, differentiation of species, verification of plant identity. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

Future Research Directions and Translational Perspectives for + Prosopinine

Unexplored Biological Activities and Therapeutic Potential

Despite its identification, the full spectrum of biological activities and therapeutic potential of (+)-Prosopinine remains largely underexplored. As a piperidine (B6355638) alkaloid, it belongs to a class of compounds frequently associated with a wide array of pharmacological effects nih.govnp-mrd.orgfrontiersin.orgnih.gov. Initial studies have reported its presence in Chrysanthemum morifolium and suggested a potential link to anti-inflammatory activity, indicating it could be a lead compound for conditions like gout researchgate.net. Furthermore, older research has explored its effects on the central and autonomic nervous systems nih.gov.

Given its structural classification as a sphingoid base analog nih.govnp-mrd.org, this compound may exert influence on cellular signaling pathways involving lipids, which could open doors to novel therapeutic applications. Broader studies on alkaloids from Prosopis species, where this compound is found, have revealed diverse activities including antioxidant, neurotoxic, antimicrobial, antimalarial, insecticidal, and allelopathic properties researchgate.netresearchgate.net. This suggests that this compound itself may possess some of these effects.

Future research should prioritize comprehensive in vitro and in vivo screening against a wide range of biological targets and disease models. This includes, but is not limited to, detailed investigations into its potential:

Antimicrobial Activity: Exploring its efficacy against various bacterial, fungal, and viral pathogens, drawing parallels with other plant-derived antimicrobials nih.govmdpi.com.

Antioxidant Properties: Quantifying its radical-scavenging capabilities and protective effects against oxidative stress, a common feature of many plant secondary metabolites mdpi.comresearchgate.net.

Anti-inflammatory and Immunomodulatory Effects: Further validating and expanding on preliminary findings related to inflammation, potentially identifying specific molecular targets researchgate.netresearchgate.net.

Neurological and Neuroprotective Roles: Building upon earlier observations regarding its effects on the nervous system, investigating its potential in neurodegenerative diseases or pain management nih.gov.

Anticancer Potential: Screening against various cancer cell lines, as many natural products, including other alkaloids, exhibit cytotoxic or anti-proliferative effects mdpi.com.

Such targeted investigations, coupled with mechanistic studies, are crucial to fully elucidate the therapeutic promise of this compound.

Strategies for Scalable Production of this compound

The availability of this compound for extensive research and potential therapeutic development is currently limited by existing production methods. Traditionally, natural products like this compound are obtained through extraction from their native plant sources, such as Prosopis africana nih.govwikipedia.orgembrapa.br. This approach often suffers from several drawbacks, including:

Low Yields: The concentration of this compound in its natural sources can be very low, making extraction inefficient and costly embrapa.brbiorxiv.org.

Environmental Impact: Large-scale plant cultivation and harvesting can have significant ecological footprints.

Batch-to-Batch Variability: Natural product content can vary significantly based on environmental factors, plant age, and geographical location.

Therefore, future research must focus on developing more efficient, cost-effective, and sustainable strategies for scalable production. This includes:

Optimized Extraction and Purification: Refining existing extraction methods from natural sources to maximize yield and purity, potentially employing advanced separation techniques.

Total Synthesis Refinement: Developing more convergent, stereoselective, and atom-economical synthetic routes to enable larger-scale chemical production researchgate.net.

Semi-synthesis: Utilizing readily available precursors from natural sources or fermentation and then chemically modifying them to produce this compound.

The development of robust and scalable production methods is a prerequisite for advancing this compound into preclinical and clinical studies.

Bioengineering Approaches for Enhanced Biosynthesis

Bioengineering, particularly synthetic biology and metabolic engineering, offers a powerful paradigm for the sustainable and enhanced production of complex natural products like this compound nih.govbiorxiv.orgnih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. This approach involves engineering microbial or plant hosts to produce the desired compound by manipulating their metabolic pathways.

Key strategies for enhanced biosynthesis of this compound through bioengineering include:

Biosynthetic Pathway Elucidation: A critical first step is to fully map the enzymatic pathway responsible for this compound biosynthesis in its native producers (Prosopis africana, Paraburkholderia). This involves identifying all genes encoding the enzymes involved in its formation, from primary metabolites to the final product nih.govfrontiersin.org.

Enzyme Characterization and Engineering: Once identified, individual enzymes can be characterized for their catalytic efficiency and specificity. Directed evolution or rational design can be employed to engineer these enzymes for improved activity or substrate promiscuity frontiersin.org.

Heterologous Expression in Microbial Hosts: Introducing the complete or partial biosynthetic pathway into well-characterized and fast-growing microbial chassis organisms, such as Escherichia coli or Saccharomyces cerevisiae, can enable high-yield, fermentation-based production biorxiv.orgnih.govfrontiersin.orgfrontiersin.org. This approach has been successfully applied to other complex alkaloids biorxiv.orgfrontiersin.org.

Cell-Free Biosynthesis: Developing cell-free systems that utilize purified enzymes to synthesize this compound in vitro, offering precise control over reaction conditions and potentially higher yields.

This table illustrates potential bioengineering strategies and their objectives for this compound:

| Bioengineering Strategy | Objective | Expected Outcome |

| Pathway Elucidation & Gene Mining | Identify all genes/enzymes in this compound biosynthesis. | Complete understanding of the biosynthetic route. |

| Enzyme Engineering | Improve catalytic efficiency and specificity of key enzymes. | Faster conversion rates, reduced byproducts. |

| Heterologous Expression in Microbes | Transfer pathway into E. coli or yeast. | Fermentation-based, scalable, and controlled production. |

| Metabolic Flux Optimization | Redirect host metabolism towards this compound precursors. | Increased overall yield and titer of this compound. |

| Cell-Free Systems | Reconstitute enzymatic pathway in vitro. | Highly controlled, potentially higher purity production. |

Development of Advanced Analogues with Improved Efficacy

The development of advanced analogues is a crucial step in drug discovery, aiming to optimize the pharmacological profile of a lead compound. For this compound, this involves synthesizing structural variants to enhance efficacy, improve specificity, reduce potential toxicity, or modify pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion) researchgate.netchemistry-chemists.com.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of this compound analogues with targeted modifications to understand how structural changes impact biological activity. This will involve altering functional groups, chain lengths, and stereochemistry.

Rational Design: Utilizing computational chemistry and molecular modeling to predict optimal structural modifications that enhance binding to specific biological targets or improve desired properties.

Combinatorial Chemistry: Employing high-throughput synthetic methods to rapidly generate diverse libraries of this compound analogues for screening.

Bioisosteric Replacement: Substituting parts of the molecule with bioisosteres to improve metabolic stability or bioavailability while retaining or enhancing activity.

Chiral Synthesis: Given the inherent chirality of this compound, developing stereoselective synthetic routes to produce specific enantiomers or diastereomers of analogues, as different stereoisomers can have vastly different biological effects researchgate.net.

The synthesis of piperidine analogues is a well-established field, with examples such as improved syntheses of myrtine dihydro-analogues and other conformationally constrained cyclic amino acid derivatives with piperidine skeletons researchgate.netchemistry-chemists.com. This expertise can be leveraged for this compound.

Integration of this compound Research into Broader Alkaloid Studies

The study of this compound is not an isolated endeavor but is intrinsically linked to the broader field of alkaloid research, particularly within the piperidine alkaloid class nih.govnp-mrd.orgresearchgate.net. Integrating findings from this compound research into this wider context can yield significant synergistic benefits:

Comparative Biosynthesis: Understanding the biosynthetic pathway of this compound can provide insights into the general mechanisms of piperidine alkaloid formation and potentially reveal common enzymatic steps or unique tailoring modifications. This can inform the study of related alkaloids like prosopine, juliprosopine, and julifloridine, which are also found in Prosopis species wikipedia.orgembrapa.brresearchgate.net.

Pharmacological Profiling and Mechanism of Action: By comparing the biological activities of this compound with other known piperidine alkaloids, researchers can identify shared pharmacological targets or unique mechanisms of action. This comparative approach can help elucidate the structure-activity relationships across the entire class.

Evolutionary and Ecological Significance: Investigating the role of this compound in its native plant and microbial environments can contribute to understanding the ecological functions of alkaloids, such as defense mechanisms against herbivores or pathogens researchgate.netresearchgate.net.

Drug Discovery Pipeline: Insights gained from this compound can inform the discovery and development of other novel alkaloid-based drugs. Understanding its properties, production challenges, and analogue development strategies can serve as a model for other complex natural products.

Database Enrichment: Contributing detailed chemical, biological, and biosynthetic data for this compound to public databases will enrich the collective knowledge base for natural products and alkaloids, facilitating future in silico studies and drug design efforts.